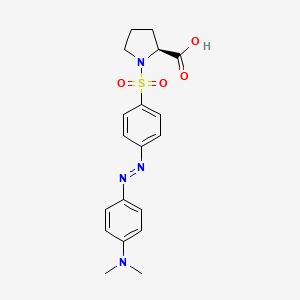

Dabsyl-L-proline

Description

Contextualization as a Chemical Derivatization Agent for Amino Acid Analysis

In biochemical research, the direct analysis of amino acids can be challenging due to their lack of a strong chromophore, which is necessary for detection by UV-Vis spectrophotometry. To overcome this, a technique called derivatization is employed. This involves reacting the amino acids with a labeling agent, or a "derivatizing agent," to produce a derivative that is easily detectable.

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is one such derivatizing agent. It reacts with primary and secondary amino groups of amino acids, including the secondary amine of proline. This reaction, known as dabsylation, yields dabsylated amino acids that are highly stable and can be detected with high sensitivity using a UV/Vis detector. The resulting Dabsyl-L-proline, for instance, can be readily analyzed via high-performance liquid chromatography (HPLC).

The advantages of using dabsyl chloride for amino acid derivatization include a straightforward procedure, excellent stability of the derivatives, good reproducibility, and a low limit of detection. The dabsylated amino acids are typically detected at a wavelength in the visible region, which minimizes interference from other components in the sample that absorb in the UV range.

A typical derivatization process involves incubating the amino acid sample with dabsyl chloride in a buffered solution (e.g., carbonate buffer, pH 8.5-9.5) at an elevated temperature, for instance, 70°C for 15–30 minutes. The resulting mixture of dabsylated amino acids can then be separated and quantified using reversed-phase HPLC.

Interactive Data Table: Properties of Dabsyl Derivatization

| Property | Description | Reference |

| Reagent | Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) | |

| Reacts With | Primary and secondary amino groups of amino acids | |

| Detection Method | UV/Vis spectrophotometry (typically around 425-468 nm) | |

| Key Advantages | Simple procedure, high stability of derivatives, good reproducibility, high sensitivity | |

| Typical Reaction | Incubation at elevated temperatures (e.g., 70°C) in a buffered solution |

Historical Perspective on Sulfonyl Chloride Reagents in Analytical Chemistry

The use of sulfonyl chlorides as derivatizing agents is not a recent development. Historically, sulfonyl chlorides have been recognized for their reactivity towards nucleophiles, making them suitable for a variety of chemical transformations.

Sulfuryl chloride (SO2Cl2), an inorganic compound, was first synthesized in 1838. wikipedia.org While not identical to the organic sulfonyl chlorides used in derivatization, its study contributed to the broader understanding of sulfur-chlorine compounds.

In the early 20th century, the synthesis of organic sulfonyl chlorides gained significant attention, particularly with the rise of sulfa drugs. pnas.org The development of methods to create sulfonyl chlorides from various sulfur compounds laid the groundwork for their application in other areas of chemistry. pnas.org

The fundamental reaction involves the coupling of a sulfonyl chloride with an amine to form a sulfonamide. sigmaaldrich.com This robust reaction became a cornerstone in medicinal chemistry for synthesizing complex molecules. sigmaaldrich.com In analytical chemistry, this same reactivity was harnessed to "tag" molecules of interest, such as amino acids, making them amenable to analysis. The stability of the resulting sulfonamide bond is a key feature that makes sulfonyl chlorides reliable derivatizing agents. Over the years, a variety of sulfonyl chloride reagents have been developed, each with specific properties tailored for different analytical applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHLDMYXACDQGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555051 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-09-9 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Methodologies Employing Dabsyl Chemistry

Precursor Compounds and Reaction Pathways to Dabsyl-L-proline

The synthesis of this compound involves the reaction of two primary precursor compounds: L-proline and Dabsyl Chloride.

L-proline is a proteinogenic amino acid, unique for its secondary amine integrated into a pyrrolidine (B122466) ring. This cyclic structure is biosynthetically derived from L-glutamate.

Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric labeling reagent. It is specifically used to derivatize primary and secondary amino groups in amino acids and peptides, rendering them detectable by visible light spectrophotometry.

The fundamental reaction pathway involves the nucleophilic substitution of the chlorine atom in dabsyl chloride by the nitrogen atom of the amino acid's amino group. This forms a stable sulfonamide bond.

Derivatization of Amino Acid Primary and Secondary Amino Groups with Dabsyl Chloride

Dabsyl chloride is a versatile reagent that readily reacts with both primary and secondary amino groups of amino acids. This broad reactivity allows for the simultaneous derivatization of a wide range of amino acids in a sample. The reaction is typically carried out under alkaline conditions, which facilitate the deprotonation of the amino group, enhancing its nucleophilicity. The resulting dabsylated amino acids are highly stable, which is a significant advantage for analytical procedures.

Specific Considerations for the Pyrrolidine Nitrogen of L-Proline in Dabsylation

L-proline is unique among the 20 common proteinogenic amino acids as it contains a secondary amine, where the nitrogen atom is part of its characteristic pyrrolidine ring. While dabsyl chloride reacts with both primary and secondary amines, the steric hindrance and electronic properties of the pyrrolidine nitrogen in proline can influence the reaction kinetics compared to primary amino acids. Despite this, dabsylation of proline proceeds effectively under standard derivatization conditions, leading to the formation of this compound. This reaction is crucial for the inclusion of proline in comprehensive amino acid analysis using dabsylation-based HPLC methods.

Optimized Derivatization Protocols for Quantitative and Qualitative Studies

For accurate and reliable analysis of amino acids, including L-proline, the dabsylation protocol must be optimized. This involves careful control of reaction conditions and, in some cases, the use of selective derivatization strategies.

Reaction Conditions and Solvent-Buffer Systems for Dabsylation

The dabsylation reaction is typically performed at an elevated temperature, often around 70°C, to ensure a complete and rapid reaction. The reaction time is generally short, in the range of 10 to 30 minutes.

A critical factor in the dabsylation process is the pH of the reaction medium. An alkaline environment, typically with a pH between 8.2 and 9.5, is essential. This is commonly achieved using a carbonate or bicarbonate buffer. The alkaline conditions deprotonate the amino groups, making them more nucleophilic and facilitating the reaction with dabsyl chloride. The choice of solvent is also important, with acetone (B3395972) or acetonitrile (B52724) being commonly used to dissolve the dabsyl chloride before it is mixed with the aqueous buffer containing the amino acids.

| Parameter | Optimized Condition | Source |

| Temperature | 70°C | |

| Time | 10-30 minutes | |

| pH | 8.2-9.5 | |

| Buffer | Carbonate/Bicarbonate | |

| Solvent | Acetone or Acetonitrile |

Strategies for Selective Derivatization: Blocking Primary Amino Groups with o-Phthalaldehyde

In complex biological samples, it is sometimes necessary to selectively analyze for secondary amino acids like proline and hydroxyproline (B1673980). A common strategy to achieve this involves a two-step derivatization process.

First, the primary amino groups in the sample are blocked using o-Phthalaldehyde (OPA). OPA reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This initial step effectively removes the interference from primary amino acids.

Following the blocking of primary amines, the secondary amino groups, including the pyrrolidine nitrogen of L-proline, are then derivatized with dabsyl chloride. This selective derivatization allows for a simplified chromatographic profile and more accurate quantification of secondary amino acids.

Stability and Reproducibility of Dabsyl Derivatives in Analytical Workflows

A key advantage of using dabsyl chloride for amino acid analysis is the exceptional stability of the resulting dabsyl derivatives. Dabsylated amino acids, including this compound, are stable for extended periods, even at room temperature, which simplifies sample handling and storage during analytical workflows. This stability contributes to the high reproducibility of dabsylation-based HPLC methods. The derivatization reaction itself is also highly reproducible when carried out under optimized conditions, leading to consistent and reliable quantitative data. The dabsylated products can be detected with high sensitivity using a standard UV/VIS detector, typically at a wavelength of around 465 nm.

Advanced Analytical Methodologies Utilizing Dabsyl L Proline

High-Performance Liquid Chromatography (HPLC) of Dabsylated Amino Acids

Pre-column derivatization of amino acids with dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a widely used technique for sensitive HPLC analysis. This method offers several advantages, including a straightforward derivatization process, excellent stability of the resulting dabsylated amino acids, good reproducibility, and a low limit of detection.

Method Development and Optimization for Amino Acid Profiling in Complex Matrices

The development of robust HPLC methods is crucial for the accurate profiling of amino acids in complex samples such as biological fluids and protein hydrolysates.

Reversed-phase HPLC (RP-HPLC) is the most common technique for separating dabsylated amino acids. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules in the sample adsorb to the stationary phase, while hydrophilic molecules elute first.

The choice of stationary phase is critical for achieving optimal separation. The most widely used stationary phases for dabsylated amino acids are C8 and C18 (octyl and octadecylsilyl) columns. These columns consist of silica (B1680970) particles with hydrocarbon chains of varying lengths chemically bonded to the surface. The longer C18 chains provide greater hydrophobicity and are often used for separating a wide range of dabsylated amino acids. Gradient elution, where the composition of the mobile phase is changed during the analysis, is typically employed to achieve the separation of all amino acid derivatives in a single run.

Table 1: Common Stationary Phases for Dabsylated Amino Acid Analysis

| Stationary Phase | Description | Typical Application |

|---|---|---|

| C18 (ODS) | Silica particles bonded with octadecyl (C18) hydrocarbon chains. | General-purpose separation of a wide range of dabsylated amino acids. |

| C8 | Silica particles bonded with octyl (C8) hydrocarbon chains. | Used for separations where less retention than C18 is desired. |

A significant advantage of using dabsyl chloride for derivatization is that the resulting dabsyl chromophores absorb light strongly in the visible region of the electromagnetic spectrum. This allows for detection at wavelengths where interference from other components in the sample matrix is minimal. jascoinc.com

The most commonly used detection wavelength for dabsylated amino acids is 425 nm . Some studies have also reported using a wavelength of 465 nm. jascoinc.com The use of a visible wavelength detector, such as a UV-Vis detector, provides high sensitivity for the analysis of dabsylated amino acids. jascoinc.com

Reversed-Phase HPLC Separation Strategies and Stationary Phases

Quantitative Analysis of Dabsylated Amino Acids in Biological and Hydrolyzed Samples

The stability and strong absorbance of dabsylated amino acids make them well-suited for quantitative analysis in various sample types.

Quantitative analysis of amino acids in urine is a valuable tool for screening for inborn errors of metabolism and for metabolic research. Dabsylation followed by HPLC provides a reliable method for measuring urinary amino acid concentrations. The procedure typically involves the direct derivatization of amino acids in a urine sample with dabsyl chloride, followed by injection of an aliquot of the dabsylated solution onto an HPLC system.

This method has been successfully used to detect elevated levels of phenylalanine in the urine of patients with phenylketonuria. Studies have also shown its utility in investigating changes in urinary amino acid profiles in other conditions, such as cancer. The sensitivity of this method allows for the reliable analysis of amino acids at concentrations as low as 16 mg/L, with an on-column detection limit approaching 5 ng per sample.

Table 2: Example of Urinary Amino Acid Analysis using Dabsylation and HPLC

| Analyte | Sample Type | Derivatization Reagent | HPLC Column | Detection Wavelength |

|---|

Determining the amino acid composition of proteins and peptides requires the hydrolysis of the protein into its constituent amino acids, followed by their separation and quantification. Dabsylation combined with HPLC is a powerful technique for this application.

Collagen, a major structural protein, has a unique amino acid composition that includes hydroxyproline (B1673980) and hydroxylysine. The analysis of these specific amino acids is important in various fields, including health and beauty. A common procedure involves the vapor-phase hydrolysis of collagen with hydrochloric acid, followed by derivatization of the resulting amino acids with dabsyl chloride. The dabsylated amino acids are then separated and quantified using UHPLC (Ultra High-Performance Liquid Chromatography) with UV detection. This method allows for the clear separation of over 20 amino acids, including the collagen-specific hydroxyproline and hydroxylysine, in a relatively short analysis time.

A specific HPLC method for determining hydroxyproline in samples containing collagen involves deaminating other amino acids with nitrous acid, followed by derivatization of the remaining imino acids with dabsyl chloride and separation on a reversed-phase column.

Enantiomeric Separation of Dabsyl Amino Acid Stereoisomers

Utilization of Chiral Stationary Phases for D- and L-Proline Resolution

Mass Spectrometry (MS) Applications with Dabsyl Derivatization

Mass spectrometry is a highly sensitive and specific analytical technique. When coupled with dabsylation, its capabilities for detection and quantification are further enhanced.

Dabsyl derivatization significantly improves the ionization efficiency of amino acids in mass spectrometry, leading to enhanced detection. The dabsyl group, once attached to the amino acid, provides a site that is readily ionized, particularly under the conditions of electrospray ionization (ESI). This results in a stronger signal for the derivatized analyte.

A study using a high-performance liquid chromatograph coupled with a tandem mass spectrometer (MS/MS) for the analysis of dabsyl-derivatized amino acids demonstrated the reliability of this approach for identifying amino acids in complex samples. The derivatization allows for better identification of the dabsyl-amino acids, making the method more robust. The use of selected reaction monitoring (SRM) in MS/MS provides high specificity, as exemplified by the analysis of a dabsylated derivative of ethinylestradiol, where a specific transition (m/z 530 → 171) allowed for highly specific detection with no background signal from blank plasma.

In quantitative proteomics, derivatization with isotopically labeled reagents is a common strategy to determine the relative abundance of proteins in different samples. bioanalysis-zone.com While dabsyl chloride itself is not typically used for isotopic labeling, the principles of derivatization for quantification are highly relevant. Chromogenic and fluorogenic labels, including the related dabcyl group, are used extensively in peptide labeling for applications like fluorescence resonance energy transfer (FRET) to study enzyme activity.

The dabsyl group's strong absorbance makes it an excellent quencher in FRET-based assays. The fundamental strategy involves chemically modifying peptides to enhance their analytical detection. bioanalysis-zone.com In quantitative proteomics, this often involves using isotopically distinct chemical labels to derivatize peptides from different samples (e.g., control vs. treated). bioanalysis-zone.com These samples are then mixed and analyzed by MS. The ratio of the peak intensities for the light and heavy isotopic forms of a peptide corresponds to the relative abundance of that peptide in the original samples. This approach allows for precise relative quantification of proteins across different biological states.

Integration of Dabsyl Derivatization for Enhanced Mass Spectrometric Detection and Identification

Spectroscopic Techniques for Dabsyl-L-proline and Related Derivatives

Spectroscopic techniques are fundamental in the study of this compound and its derivatives, providing critical insights into their structure, quantification, and conformational behavior. These methods leverage the interaction of molecules with electromagnetic radiation to yield data on electronic transitions, nuclear spin states, and vibrational modes.

UV-Visible spectroscopy is a powerful and widely used technique for the qualitative and quantitative analysis of this compound. The dabsyl group, a chromophore, imparts a strong absorbance in the visible region of the electromagnetic spectrum to the otherwise UV-transparent proline molecule. This characteristic is central to its utility in analytical chemistry.

The derivatization of L-proline with dabsyl chloride is a pre-column method used in High-Performance Liquid Chromatography (HPLC). This process involves the reaction of dabsyl chloride with the secondary amino group of proline, typically at an elevated temperature and alkaline pH. The successful formation of the this compound derivative can be monitored by observing the appearance of a characteristic absorption peak in the visible range. The resulting dabsylated amino acids are notably stable, allowing for reliable and reproducible analysis.

Quantification of this compound is achieved by measuring its absorbance at a specific wavelength, which corresponds to its maximum absorption (λmax). According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Dabsylated amino acids are typically detected at a wavelength of approximately 436 nm or 465 nm. This detection in the visible range is highly advantageous as it minimizes interference from other components in a sample that may have UV absorption. The high sensitivity of this method allows for the analysis of amino acid compositions in very small amounts of proteins or peptides, on the order of 0.5 µg.

Table 1: UV-Visible Spectroscopic Data for this compound Quantification

| Parameter | Value | Reference |

|---|---|---|

| Typical Detection Wavelength (λmax) | ~436 nm - 465 nm | |

| Derivatization Reagent | Dabsyl chloride | |

| Analyte | This compound |

| Key Advantage | High sensitivity and stability; detection in the visible range minimizes interference from other UV-absorbing compounds. | |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of proline residues within this compound and its derivatives. Proline's unique cyclic structure imposes significant constraints on the polypeptide backbone, and its conformation plays a critical role in the structure and function of proteins. Two key conformational equilibria are of interest: the cis/trans isomerization of the amide bond preceding the proline residue and the puckering of the five-membered pyrrolidine (B122466) ring.

¹H and ¹³C NMR spectroscopy provide detailed information about the local chemical environment of each atom. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are sensitive to the geometry of the molecule. For instance, the difference in chemical shifts of the diastereotopic fluorines in 4,4-difluoroproline has been shown to be a sensitive probe for the cis/trans isomerism of the prolyl amide bond.

| 2D EXSY | Rates of chemical exchange between different conformational states. | Allows for the study of the dynamics of cis/trans isomerization and ring pucker interconversion. | |

Applications in Biochemical and Biological Research Utilizing Dabsyl Based Tools

Elucidation of L-Proline Metabolism and Biosynthesis Pathways

Quantitative analysis using dabsyl chloride derivatization enables a deeper understanding of the intricate pathways of L-proline synthesis and breakdown. By measuring the flux of L-proline, researchers can characterize the enzymes involved and the mechanisms that regulate them.

L-proline metabolism involves a delicate balance between its synthesis (anabolism) and degradation (catabolism), which are governed by specific enzymatic pathways and regulatory feedback loops. In many bacteria, L-proline is synthesized from L-glutamic acid (Glu) through the sequential action of three enzymes: γ-glutamyl kinase (γ-GK), γ-glutamyl phosphate (B84403) reductase (GPR), and Δ¹-pyrroline-5-carboxylate reductase (P5CR). The primary point of regulation in this pathway is the allosteric feedback inhibition of γ-GK by the end-product, L-proline.

Conversely, proline catabolism is primarily managed by the bifunctional enzyme proline utilization A (PutA) in Gram-negative bacteria, which contains both a proline dehydrogenase (PRODH) domain and a Δ¹-pyrroline-5-carboxylate (P5C) dehydrogenase domain. PutA oxidizes proline back to glutamate. The expression of the putA gene is often repressed by PutA itself and induced in the presence of proline.

The role of these enzymes and regulatory systems can be functionally validated by quantifying L-proline levels. For instance, studies involving the genomic deletion of the putA gene have demonstrated a significant enhancement in L-proline accumulation, a finding confirmed through HPLC analysis of dabsylated extracts. This type of quantitative data is crucial for mapping the metabolic flow and understanding how cells manage proline levels to support various biological functions, from protein synthesis to energy production.

Table 1: Key Enzymes in L-Proline Metabolism

| Pathway | Enzyme | Abbreviation | Function | Regulation |

| Synthesis | γ-glutamyl kinase | γ-GK | Catalyzes the first step in proline biosynthesis from glutamate. | Subject to feedback inhibition by L-proline. |

| Synthesis | γ-glutamyl phosphate reductase | GPR | Converts γ-glutamyl phosphate to glutamic semialdehyde. | - |

| Synthesis | Δ¹-pyrroline-5-carboxylate reductase | P5CR | Reduces P5C to L-proline, the final step in synthesis. | Preference for NADPH as an electron donor. |

| Catabolism | Proline dehydrogenase / Proline Oxidase | PRODH | Catalyzes the FAD-dependent oxidation of proline to P5C. | Part of the bifunctional PutA enzyme in many bacteria. |

| Catabolism | Δ¹-pyrroline-5-carboxylate dehydrogenase | P5CDH | Catalyzes the NAD+-dependent oxidation of P5C intermediate to glutamate. | Part of the bifunctional PutA enzyme in many bacteria. |

L-proline is a well-documented osmoprotectant, accumulating to high concentrations in a wide range of organisms, including bacteria, algae, and plants, in response to environmental stresses like high salinity and drought. This accumulation helps cells counteract osmotic stress and maintain water balance. In halophilic (salt-loving) bacteria, L-proline is one of the major organic osmolytes synthesized and accumulated to survive in high-salinity environments. For example, intracellular proline concentrations in Bacillus subtilis can increase to 700 mM following an osmotic shock. Similarly, in plants, proline accumulation is a hallmark physiological response to water deficit and salt stress, where it can make up to 80% of the total free amino acid pool.

The ability to accurately quantify this accumulation is vital for studying stress tolerance mechanisms. The dabsylation method has been effectively employed to measure the increase in intracellular L-proline in various organisms under stress. In a study on the moderately halophilic bacterium Halomonas elongata, researchers engineered a strain to overproduce L-proline as its primary osmolyte. Using HPLC analysis of dabsylated samples, they quantified the L-proline concentration, finding it reached levels comparable to the natural osmolyte ectoine, thereby conferring tolerance to high salt concentrations.

Table 2: L-Proline Accumulation as an Osmolyte in Response to Stress

| Organism Type | Example Organism | Stress Stimulus | Observed Role of L-Proline | Reference |

| Halophilic Bacteria | Halomonas elongata | High Salinity (NaCl) | Accumulates to high levels to function as a major osmolyte, improving high-salinity stress tolerance. | |

| Halophilic Bacteria | Staphylococcus aureus | High Salinity (NaCl) | Accumulates for osmotic regulation under high-salinity stress. | |

| Plants | General | Drought, Salinity, Cold | Acts as an osmoprotectant, stabilizes cellular structures, and scavenges reactive oxygen species. | |

| Bacteria | Bacillus subtilis | Osmotic Shock | Intracellular concentration increases significantly (up to 700 mM) to tolerate osmotic stress. |

The quantification of L-proline is essential for assessing plant and microbial responses to environmental stress. While traditional methods using ninhydrin (B49086) exist, they can suffer from a lack of specificity. The derivatization of L-proline with dabsyl chloride followed by RP-HPLC offers a highly sensitive and specific alternative.

This analytical technique is based on the reaction between dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) and the secondary amine group of proline. The reaction yields a stable, colored Dabsyl-L-proline derivative that can be easily detected and quantified by spectrophotometry, typically in the visible range around 436-440 nm. The separation of this derivative using an HPLC system allows for its isolation from other amino acids and interfering compounds in a biological extract, ensuring accurate measurement.

This method was successfully applied in the study of an engineered Halomonas elongata strain designed to overproduce L-proline. Researchers grew the bacterial cells in media with high salt concentrations and then measured the intracellular amino acid content. The HPLC chromatograms clearly showed a distinct peak corresponding to the this compound derivative, allowing for the precise calculation of L-proline accumulation (353.1 ± 40.5 µmol/g cell fresh weight) in response to the osmotic stimulus. This demonstrates the power of dabsyl-based tools in providing the quantitative data needed to link metabolic engineering strategies to desired physiological outcomes, such as enhanced stress tolerance.

Table 3: Principles of L-Proline Quantification via Dabsylation-HPLC

| Step | Description | Purpose |

| 1. Sample Extraction | Biological material (e.g., bacterial cells, plant tissue) is homogenized and L-proline is extracted, typically using a solvent like ethanol (B145695) or sulfosalicylic acid. | To isolate free amino acids from the cellular matrix. |

| 2. Derivatization | The extract is mixed with dabsyl chloride solution under alkaline conditions (e.g., sodium bicarbonate buffer). The mixture is heated to facilitate the reaction. | To attach a chromophore (the dabsyl group) to the L-proline molecule, making it detectable by a spectrophotometer. |

| 3. HPLC Separation | The derivatized sample is injected into a reverse-phase HPLC system. A solvent gradient is used to separate the this compound from other dabsylated amino acids and reaction byproducts. | To achieve specificity by isolating the this compound derivative for individual quantification. |

| 4. Detection & Quantification | The eluting this compound passes through a detector (e.g., UV-Vis or Diode Array Detector) set to the derivative's maximum absorbance wavelength (~440 nm). The peak area is compared to a standard curve prepared with known concentrations of dabsylated L-proline. | To measure the concentration of L-proline in the original sample based on the intensity of the detected signal. |

Role of L-Proline as an Osmolyte in Cellular Stress Responses in Various Organisms (e.g., Halophilic Bacteria, Plants)

Investigating L-Proline's Role in Pathogen and Host Interactions

The quantification of L-proline using tools like dabsyl chloride derivatization is critical for understanding the metabolic interplay between pathogens and their hosts. Many pathogens exploit host-derived proline for survival, energy, and virulence, making its metabolic pathways a potential target for new therapies.

For numerous pathogens, the ability to acquire and metabolize amino acids from the host environment is essential for establishing an infection. L-proline, in particular, serves not just as a building block for proteins but also as a crucial source of carbon, nitrogen, and energy for various bacterial and protozoan pathogens. The specific role of proline varies; some pathogens depend on it as a primary respiratory substrate, while others use it for protection against host-induced stresses like osmotic or oxidative stress.

For example, the stomach pathogen Helicobacter pylori utilizes proline as a preferred respiratory substrate, and proline levels are found to be significantly higher in the gastric juice of infected individuals. Similarly, for the protozoan parasite Trypanosoma cruzi, the agent of Chagas disease, proline is vital for energy production (ATP), differentiation between life cycle stages, and host cell invasion. The oxidative metabolism of proline can generate up to 30 ATP equivalents per molecule, providing substantial energy to sustain pathogen growth.

Understanding the extent to which a pathogen relies on proline requires precise measurement of its uptake and consumption. By analyzing the depletion of proline from culture media or host tissues using sensitive methods like dabsylation-HPLC, researchers can quantify the metabolic activity of the pathogen and its dependence on this specific amino acid.

Table 4: Pathogen Reliance on L-Proline

| Pathogen | Disease Caused | Role of L-Proline | Reference |

| Trypanosoma cruzi | Chagas Disease | ATP production, differentiation, host cell invasion, stress resistance. | |

| Helicobacter pylori | Gastritis, Ulcers | Preferred respiratory substrate, osmotolerance. | |

| Mycobacterium tuberculosis | Tuberculosis | Modulates osmotic stress and cell signaling. | |

| Staphylococcus aureus | Various infections | Modulates osmotic stress. | |

| Escherichia coli (pathogenic strains) | Various infections | Energy source, osmotolerance, biofilm formation. |

Given the critical role of proline metabolism in the virulence of certain pathogens, the enzymes and transporters involved in its uptake and breakdown represent promising targets for new antimicrobial drugs. Disrupting a pathogen's ability to acquire or utilize proline has been shown to significantly weaken its virulence and survival. This has led to research into developing specific inhibitors against proline transporters or metabolic enzymes like PutA.

A notable example is the development of chemotherapeutic strategies against Trypanosoma cruzi. Researchers have designed and synthesized novel L-proline derivatives, such as a series of 1,2,3-triazolyl-proline compounds, with the aim of blocking the parasite's proline transporters. To validate this strategy, it is essential to demonstrate that these compounds effectively inhibit proline internalization. This is achieved through proline uptake assays, where the amount of proline taken up by the parasite is measured in the presence and absence of the inhibitor. The accurate quantification of proline in these assays, facilitated by methods like dabsylation, is crucial for determining the inhibitor's efficacy and establishing a structure-activity relationship for rational drug design. The successful inhibition of proline uptake has been shown to reduce the parasite's ability to withstand oxidative and nutritional stress, validating this approach as a viable chemotherapeutic avenue.

Table 5: Potential Chemotherapeutic Targets in Pathogen Proline Metabolism

| Target Type | Specific Target | Pathogen Example | Therapeutic Strategy | Reference |

| Transport | Proline Transporters (e.g., PutP) | Trypanosoma cruzi, Helicobacter pylori | Develop competitive inhibitors to block proline uptake from the host. | |

| Catabolism | Proline Dehydrogenase (PRODH/PutA) | Trypanosoma cruzi, Helicobacter pylori | Inhibit the primary enzyme of proline breakdown to disrupt energy production. | |

| Biosynthesis | Pyrroline-5-Carboxylate Synthase (P5CS) | Various Pathogens | Inhibit de novo proline synthesis to make the pathogen dependent on external supply, which can then be blocked. |

Proline Utilization as a Metabolic Substrate and Energy Source in Pathogens

Studies on L-Proline and its Derivatives in Peptide and Protein Systems

This compound is a derivative of the amino acid L-proline, where the secondary amine of the proline ring is labeled with a dabsyl group. This modification imparts a strong chromophore to the proline molecule, making it highly useful for various detection and analytical techniques in biochemical research. The underlying significance of this compound often relates back to the unique structural and functional roles of proline itself within peptides and proteins.

Impact of Proline Residues on Protein Folding, Structure, and Conformational Restraint

The amino acid proline is unique due to its cyclic pyrrolidine (B122466) side chain that includes the backbone amide nitrogen. This structure imposes significant conformational restrictions on the protein backbone.

Conformational Rigidity : The cyclic nature of proline restricts the backbone dihedral angle (phi, φ) to a narrow range, typically around -60 degrees. This rigidity reduces the structural freedom of the polypeptide chain, which can stabilize a protein's folded state.

Disruption of Secondary Structures : Because its amide nitrogen is part of a ring, it cannot act as a hydrogen bond donor. This makes proline a "helix breaker," as it disrupts the regular hydrogen-bonding pattern of α-helices and can also destabilize β-sheets. Consequently, proline residues are often found at the ends of these secondary structures or in sharp turns (β-turns).

Induction of Kinks and Turns : The rigid structure of proline can introduce sharp kinks or turns in the polypeptide chain, facilitating the compact folding of proteins. In transmembrane helices, these kinks can be crucial for the proper packing and function of the protein within the membrane.

Polyproline Helices : Sequences containing multiple proline residues can form a unique secondary structure known as a polyproline II (PPII) helix. This is an extended, left-handed helix that is important in various protein-protein interactions and is a predominant structure in collagen.

The labeling of proline with a dabsyl group to form this compound does not alter these fundamental structural impacts but provides a tool to track and quantify the proline-containing peptides during analysis.

Peptide Sequencing Methodologies Utilizing Dabsyl-Amino Acids

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric reagent used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). This method is a powerful tool for amino acid analysis and peptide sequencing.

The process involves:

Derivatization : Dabsyl chloride reacts with the primary or secondary amine groups of amino acids, including the secondary amine of proline, in a mildly alkaline solution at an elevated temperature (e.g., 70°C). This reaction attaches the dabsyl group to the amino acid, forming a stable, colored Dabsyl-amino acid derivative.

Separation : The resulting mixture of Dabsyl-amino acids is then separated using reversed-phase HPLC.

Detection : The dabsylated amino acids, including this compound, are detected by their strong absorbance in the visible spectrum, typically around 436-465 nm. This allows for high-sensitivity analysis without interference from other UV-absorbing components in the sample.

Application in Sequencing: This method is used for N-terminal amino acid analysis, a key step in protein sequencing. By reacting a peptide with dabsyl chloride, the N-terminal amino acid is tagged. After hydrolyzing the peptide to break it into its constituent amino acids, the single tagged amino acid (e.g., this compound if proline was at the N-terminus) can be identified by HPLC. This technique offers several advantages, including the high stability of the derivatives and excellent sensitivity.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or similar (e.g., Dabsylpak II) | |

| Mobile Phase | Gradient elution with a buffer (e.g., Sodium acetate) and an organic solvent (e.g., Acetonitrile) | |

| Detection Wavelength | 425 - 465 nm | |

| Column Temperature | ~45 °C | |

| Limit of Detection | ~3 picomoles |

Role of Dabsyl as a Quenching Group in Fluorescence Resonance Energy Transfer (FRET) for Peptidase Substrate Analysis

The dabsyl group is a highly effective "dark quencher." It has a broad and intense absorption spectrum but does not emit fluorescence itself. This property makes it an ideal component in Fluorescence Resonance Energy Transfer (FRET) assays designed to measure the activity of peptidases (enzymes that cleave peptide bonds).

Mechanism of FRET-based Assay: A FRET-based peptidase assay uses a synthetic peptide substrate that contains two key modifications:

A fluorophore (donor molecule, e.g., EDANS, FAM) on one side of the enzyme's cleavage site.

A quencher (acceptor molecule, like dabsyl) on the other side.

In the intact peptide, the fluorophore and the dabsyl quencher are in close proximity. When the fluorophore is excited by light, it transfers its energy non-radiatively to the nearby dabsyl group due to the overlap between the fluorophore's emission spectrum and the dabsyl's absorption spectrum. This energy transfer quenches the fluorophore's signal, resulting in little to no detectable fluorescence.

When a peptidase cleaves the peptide substrate, the fluorophore and the dabsyl quencher are separated. With the quencher no longer in close proximity, FRET cannot occur. The excited fluorophore now releases its energy as light, and a strong fluorescent signal is detected. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

This compound can be incorporated into such FRET substrates, where the dabsyl moiety serves as the quenching group. The unique conformation of proline can also be used to design substrates with specific secondary structures recognized by certain peptidases.

| Fluorophore (Donor) | Quencher (Acceptor) | Application Example | Reference |

|---|---|---|---|

| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Dabcyl | HIV Protease Substrates | |

| FAM (Carboxyfluorescein) | Dabcyl | ADAM (A Disintegrin and Metalloproteinase) Substrates |

Conformational Dynamics of Proline: Cis/Trans Isomerization in Intrinsically Disordered Proteins and Peptides

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique. Unlike other peptide bonds, which strongly favor the trans conformation, the energy difference between the cis and trans isomers of an Xaa-Pro bond is small. This allows for a significant population of the cis conformation (typically 5-30% in disordered proteins).

The conversion between the cis and trans isomers is a slow process, occurring on a timescale of seconds to minutes. This isomerization can act as a molecular switch, influencing protein folding, function, and signaling. In intrinsically disordered proteins (IDPs), which lack a stable structure, proline isomerization contributes significantly to their conformational heterogeneity.

Studying these slow dynamic processes is challenging. Spectroscopic probes are often introduced to monitor these conformational changes. While this compound itself is primarily used for chromophoric detection, the principle of using modified prolines as probes is well-established. For instance, unnatural amino acids like 4-oxoproline can be used as site-specific infrared probes to study the local environment and dynamics of individual proline residues. Similarly, fluorinated prolines are used as 19F NMR reporters to investigate proline dynamics and binding kinetics. The dabsyl group, due to its environmental sensitivity, could potentially be used in specialized spectroscopic techniques to report on the cis/trans state of the proline it is attached to, although this is not its primary application.

Research on the Biosynthesis and Biological Activities of Diverse L-Proline Analogues and Derivatives

Nature and science have produced a wide variety of L-proline analogues and derivatives with diverse biological activities. These compounds are often used as research tools or have potential therapeutic applications.

Biosynthesis: In plants and bacteria, L-proline is typically synthesized from L-glutamic acid. However, an alternative pathway from ornithine also exists. Some organisms can further modify proline to create derivatives. For example:

Hydroxyprolines : trans-4-hydroxy-L-proline, a key component of collagen, is formed by the post-translational hydroxylation of proline residues. Ectoine hydroxylase enzymes from certain bacteria have been shown to be capable of producing hydroxylated prolines.

cis-3-Amino-L-proline : This analogue is found in Morchella mushrooms and is synthesized from L-proline.

Biological Activities: Proline analogues can have potent biological effects, often by mimicking proline and interfering with metabolic pathways or protein structure.

Inhibition of Collagen Synthesis : Derivatives like L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline can prevent the proper folding of pro-collagen, which is useful for studying and potentially treating conditions involving excessive collagen deposition, such as fibrosis.

Antimicrobial/Antifungal Activity : Some proline derivatives are components of antifungal agents like the echinocandins, which contain a hydroxylated proline residue.

Enzyme Inhibition : Thiazolidine-4-carboxylic acid (thiaproline) has been incorporated into molecules designed to inhibit enzymes like thrombin and HIV protease.

Osmoprotection : The compatible solute ectoine, whose structure is related to proline, and its derivative hydroxyectoine (B191498) are accumulated by halophilic (salt-loving) bacteria to protect against osmotic stress.

| Analogue/Derivative | Source/Type | Biological Role / Application | Reference |

|---|---|---|---|

| trans-4-Hydroxy-L-proline | Natural (in collagen) | Stabilizes the collagen triple helix. | |

| L-Azetidine-2-carboxylic acid | Natural (plants) / Synthetic | Toxic proline analogue, inhibits cell growth and collagen folding. | |

| Ectoine | Natural (bacteria) | Osmoprotectant, protects cells from high salinity stress. | |

| Thiazolidine-4-carboxylic acid (Thiaproline) | Synthetic | Used in the design of enzyme inhibitors (e.g., for thrombin, HIV protease). | |

| α-Methyl-L-proline | Synthetic | Restores normal bone collagen synthesis; used in conformational studies. |

Emerging Research Directions and Future Perspectives

Development of Novel Dabsyl-Based Reagents for Enhanced Sensitivity and Specificity in Analytical Profiling

The quest for enhanced analytical performance has spurred the development of new derivatization agents inspired by the success of dabsyl chloride. The primary goals are to lower detection limits, improve the selectivity of the analysis, and streamline the derivatization process. Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) itself offers significant advantages, including the high stability of its derivatives and strong absorbance in the visible light spectrum (around 465 nm), which minimizes interference from other UV-absorbing compounds in complex biological samples.

Research efforts are focused on several key areas:

Structural Modifications: Scientists are creating analogues of dabsyl chloride to fine-tune its reactivity and spectrophotometric properties. Modifications to the azobenzene (B91143) chromophore or the sulfonyl chloride reactive group can potentially increase the molar absorptivity of the resulting derivatives, thereby boosting signal intensity and analytical sensitivity.

Alternative Detection Strategies: While dabsyl derivatives are excellent for UV-Vis detection, researchers are exploring modifications that incorporate functionalities for other detection modes. For instance, developing dabsyl-like reagents with inherent fluorescence would allow for even lower detection limits. Another advanced strategy involves tagging analytes with reagents containing specific elements, such as iridium, to significantly enhance sensitivity and selectivity in mass spectrometry (MS). diva-portal.org

Optimized Reaction Conditions: The efficiency of the dabsylation reaction is highly dependent on experimental parameters like pH, temperature, and reaction time. Ongoing research aims to optimize these conditions to ensure complete and rapid derivatization, which is crucial for accurate quantification. Current time information in मुरादाबाद डिवीजन, IN. Compared to other reagents like dansyl chloride, dabsylation can be faster and avoid the use of harsh chemicals for removing excess reagent. Current time information in मुरादाबाद डिवीजन, IN.

These advancements are not just incremental improvements but are aimed at overcoming significant analytical hurdles, enabling the detection of trace-level amino acids and their derivatives in increasingly complex matrices.

Table 1: Comparison of Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Detection Method | Advantages | Disadvantages |

| Dabsyl chloride | UV-Vis (425-468 nm) | Stable derivatives, simple procedure, detection in visible range reduces interference. | Less sensitive than fluorescence-based methods. |

| Dansyl chloride | Fluorescence, UV | High sensitivity, widely used. | Derivatives can be less stable, potential for multiple derivatives per amino acid. |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity. | Only reacts with primary amines; derivatives can be unstable. |

| Phenylisothiocyanate (PITC) | UV (254 nm) | Reacts with primary and secondary amines, well-established method. | Byproducts can interfere with chromatography. |

| NBD-Cl | Fluorescence | High sensitivity for primary and secondary amines. | Reactivity can be affected by solvent conditions. |

Integration of Dabsylation Techniques in High-Throughput Multi-Omics Approaches

The landscape of biological research is increasingly dominated by "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—which generate massive datasets to provide a systems-level view of biological processes. Integrating dabsylation into these high-throughput workflows, particularly in proteomics and metabolomics, is a key area of development.

The stability and straightforward detection of dabsyl derivatives make them suitable for the automation required in high-throughput screening (HTS). Automated liquid handling systems can perform the derivatization of numerous samples in parallel, preparing them for analysis by techniques like ultra-high-performance liquid chromatography (UHPLC). The rapid separation times achieved with UHPLC, often separating dozens of dabsylated amino acids in minutes, are essential for handling the large sample numbers typical of omics studies.

In metabolomics, derivatization is crucial for improving the detection of polar metabolites, such as amino acids, by mass spectrometry (MS). While dabsylation is primarily a UV-Vis technique, its principles are being adapted for MS. Chemical derivatization can enhance ionization efficiency and improve chromatographic separation, which are critical for resolving the thousands of metabolites in a biological sample. The development of automated derivatization workflows coupled with advanced data acquisition strategies like SWATH-MS (Sequential Window Acquisition of all THeoretical fragment ion spectra) allows for comprehensive and quantitative metabolite profiling.

The use of dabsylated internal standards can also improve the accuracy and reproducibility of quantification in large-scale studies. As multi-omics studies become more common for biomarker discovery and personalized medicine, the robustness and reliability offered by dabsylation and related techniques will be invaluable.

Further Exploration of the Role of Proline Derivatives in Biological Systems and Disease Pathogenesis

The focus on Dabsyl-L-proline is part of a broader interest in the biological significance of proline and its many derivatives. Proline is not merely a building block for proteins; it plays a central role in metabolism, cellular signaling, and stress responses. Its unique cyclic structure imposes significant constraints on protein folding, making it a critical residue for protein structure and function.

Research into proline derivatives is uncovering their involvement in a wide array of physiological and pathological processes:

Metabolism and Energy Production: Proline catabolism can serve as a source of energy, feeding into the TCA cycle. This metabolic pathway is crucial for cellular adaptation to stress and nutrient availability. diva-portal.org In some pathogenic organisms, like Candida albicans, proline metabolism is essential for virulence and survival within the host. diva-portal.org

Cancer Biology: Proline metabolism has been identified as a key process in cancer proliferation and metastasis. The synthesis and breakdown of proline are linked to redox homeostasis, which is often dysregulated in cancer cells. This has opened up the possibility of targeting proline metabolic enzymes as a therapeutic strategy.

Biomarkers of Disease and Diet: Specific proline derivatives have emerged as important biomarkers. For example, hydroxyproline (B1673980) is a key component of collagen, and its levels can indicate tissue turnover or fibrosis. Another derivative, proline betaine (B1666868) (also known as stachydrine), is a well-established and robust biomarker for citrus fruit consumption, used in nutritional studies to objectively measure dietary intake.

Pharmaceutical and Industrial Applications: Synthetic proline analogues are valuable tools for research and industry. They can be used to study cellular metabolism, develop enzyme inhibitors, and create peptides with enhanced stability or novel functions. Some proline analogues, such as L-azetidine-2-carboxylic acid, have been investigated for their antitumor properties.

The continued exploration of these roles will necessitate advanced analytical methods, like those using dabsylation, to accurately quantify proline and its derivatives in biological samples. Understanding the intricate connections between proline metabolism and disease pathogenesis will likely reveal new diagnostic markers and therapeutic targets.

Table 2: Examples of Proline Derivatives and Their Biological Significance

| Proline Derivative | Key Role / Significance | Associated Area of Research |

| Hydroxyproline | A major component of collagen, essential for its structural stability. | Connective tissue disorders, fibrosis, bone metabolism. |

| Proline Betaine (Stachydrine) | A biomarker for citrus fruit intake. | Nutritional science, dietary assessment. |

| Δ¹-Pyrroline-5-carboxylate (P5C) | A key intermediate in proline metabolism, linking catabolism and biosynthesis. | Metabolism, redox biology, infectious disease. |

| L-Azetidine-2-carboxylic acid | A toxic proline analogue that can be incorporated into proteins, inhibiting cell growth. | Cancer research, molecular biology. |

| cis-4-Hydroxy-L-proline | A proline analogue used as a chiral building block in pharmaceutical synthesis and studied for antitumor activity. | Medicinal chemistry, drug development. |

Q & A

Q. How can meta-analyses reconcile conflicting findings in this compound applications across studies?

- Methodological Answer : Perform a PRISMA-guided systematic review to aggregate data. Use random-effects models to account for heterogeneity. Assess publication bias via funnel plots and Egger’s test. Stratify analyses by study design (e.g., in vitro vs. in vivo) and quality scores . Propose methodological harmonization protocols (e.g., standardized assay conditions) .

Guidance for Data Presentation

- Tables/Figures : Label all axes, units, and error bars. Use SI units and avoid non-essential abbreviations. For spectral data, include peak assignments and integration values .

- Contradiction Reporting : Clearly distinguish experimental noise from genuine anomalies. Use supplemental sections to discuss unresolved issues and propose follow-up studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.